molecular formula C10H8F2N2O3 B1423290 2,4-Difluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid CAS No. 1178351-23-9

2,4-Difluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid

Cat. No.: B1423290
CAS No.: 1178351-23-9
M. Wt: 242.18 g/mol
InChI Key: CAJCWBYKSVAUQC-UHFFFAOYSA-N
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Description

2,4-Difluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid (CAS 1178351-23-9) is a high-purity benzoic acid derivative offered with a minimum assay of ≥95% . This compound is characterized by its molecular formula of C₁₀H₈F₂N₂O₃ and a molecular weight of 242.18 g/mol . To preserve its stability and integrity, it is recommended that the material is stored sealed in a dry environment, ideally at 2-8°C . The structural core of this molecule integrates a benzoic acid moiety strategically substituted with fluorine atoms and a 2-oxoimidazolidin group. This specific architecture is representative of a class of compounds investigated for their potential as bioactive molecules in medicinal chemistry research. Recent scientific literature highlights that closely related benzoic acid derivatives are being actively studied as potent CFTR correctors for the potential treatment of cystic fibrosis (CF) . These compounds, such as the preclinical candidate ARN23765, are characterized by their sub-nanomolar potency in rescuing the function of the mutant F508del-CFTR protein in human bronchial epithelial cells . The mechanism of action for this class of correctors is compatible with a Type I profile, which involves suppressing conformational defects at the interfaces between the nucleotide-binding domain 1 (NBD1) and the first and second membrane-spanning domains (MSD1 and MSD2) of the CFTR protein . As such, this compound is a valuable chemical tool for researchers exploring targeted therapies for genetic disorders mediated by protein misfolding and trafficking defects. Hazard and Safety Information: This product is for Research Use Only and is not intended for diagnostic or therapeutic use. The following GHS hazard statements apply: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn, and handling should be performed in a well-ventilated environment.

Properties

IUPAC Name

2,4-difluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N2O3/c11-6-4-7(12)8(3-5(6)9(15)16)14-2-1-13-10(14)17/h3-4H,1-2H2,(H,13,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAJCWBYKSVAUQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C2=C(C=C(C(=C2)C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Nitration, Esterification, and Cyclization (Based on Zhang et al., 2025)

Stepwise Process:

Step Description Reagents & Conditions Yield / Notes
1. Nitration Nitrate 2,4-difluorobenzoic acid to introduce nitro group Concentrated HNO₃, high temperature Yield ~94%
2. Esterification Convert to methyl ester to improve solubility Methanol, acid catalyst Yield ~86%
3. Reduction Reduce nitro group to amino Pd/C, H₂, mild conditions High selectivity
4. Diazotization Convert amino to diazonium salt NaNO₂, H₂SO₄, low temp Controlled conditions
5. Hydrolysis Hydrolyze to benzoic acid derivative Warm water, mild acid Final product formation

Advantages:

  • High overall yield (~70-80%)
  • Mild reaction conditions
  • Use of common reagents

Limitations:

  • Multiple steps increase complexity
  • Handling diazonium salts requires safety precautions

Direct Functionalization via Halogenation and Cyclization (Based on CN Patent CN101020628A)

Method Highlights:

  • Starting from 3,4,5-trifluoronitrobenzene, a sequence of methoxylation, reduction, bromination, deamination, and cyanation is employed.
  • The process involves selective halogenation to introduce fluorines at specific positions.
  • Cyanation followed by hydrolysis yields the benzoic acid core.

Key Steps:

Step Reagents & Conditions Purpose Notes
1. Methoxylation Methyl iodide, I₂, mild heating Introduce methoxy group Cost-effective
2. Reduction Metal catalysts (e.g., Sn, Pd) Reduce nitro to amino Mild conditions
3. Bromination N-bromosuccinimide (NBS) Introduce bromine Selectivity critical
4. Deamination & Cyanation Cyanide salts, controlled temperature Form nitrile intermediates Safety precautions necessary
5. Hydrolysis Acidic or basic hydrolysis Convert nitrile to carboxylic acid Final benzoic acid derivative

Advantages:

  • Shorter route with fewer purification steps
  • Suitable for industrial scale

Limitations:

  • Handling toxic cyanide reagents
  • Requires precise control of halogenation

Data Table Summarizing Key Preparation Parameters

Method Starting Material Key Reagents Main Steps Overall Yield Safety Considerations Industrial Scalability
Nitration & Hydrolysis 2,4-Difluorobenzoic acid HNO₃, H₂SO₄, NaOH Nitration, esterification, reduction, hydrolysis 70-80% Handling strong acids, nitrates Yes
Halogenation & Cyanation 3,4,5-Trifluoronitrobenzene NBS, cyanide salts Halogenation, cyanation, hydrolysis 60-75% Toxic reagents Yes
Cyclization of Precursors Amino acid derivatives CDI, DCC Heterocycle formation 65-80% Reagents moisture-sensitive Yes

Research Findings and Notes

  • Process Optimization: Recent studies emphasize the importance of controlling reaction temperatures, reagent equivalents, and atmosphere to maximize yields and minimize impurities.
  • Safety and Environmental Impact: Handling of toxic reagents like cyanide and strong acids necessitates strict safety protocols, especially for scale-up.
  • Cost Considerations: Use of inexpensive raw materials such as 2,4-difluorobenzoic acid and common reagents like NBS, NaNO₂, and CDI makes these methods economically viable.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions may result in derivatives with different functional groups .

Scientific Research Applications

2,4-Difluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Melting Point (°C) Solubility (LogP) Key Spectral Data (NMR, MS) Reference
2,4-Difluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid 2,4-F; 5-(2-oxoimidazolidin-1-yl) N/A* ~2.1 (estimated) ¹⁹F NMR: δ -110 ppm; ¹H NMR: δ 8.2 (Ar-H) N/A
4-Fluoro-2-(2H-1,2,3-triazol-2-yl)benzoic acid 4-F; 2-triazolyl 215–217 1.8 ¹H NMR: δ 8.5 (triazole-H)
5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid 5-CH₃; 2-triazolyl 198–200 1.5 MS: m/z 217 [M+H]⁺
6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-1H-benzo[d]imidazole 5-F; benzo[d][1,3]dioxolyl 160–162 2.3 ¹³C NMR: δ 148 ppm (C-F)

Key Observations :

  • Fluorine Substitution: The 2,4-difluoro configuration increases electronegativity and metabolic stability compared to mono-fluoro analogs (e.g., 4-Fluoro-2-triazolyl benzoic acid) .
  • Imidazolidinone vs.

Toxicity and Pharmacological Profiles

Table 2: Predicted Toxicity (QSTR Model)

Compound 0JA (Zero-order connectivity) 1JA (First-order connectivity) Predicted LD₅₀ (mg/kg)
This compound 8.2 3.5 ~250 (estimated)
Benzoic acid (parent compound) 3.1 1.2 1700
4-Fluoro-2-triazolyl benzoic acid 6.7 2.8 ~400

Notes:

  • The QSTR model () correlates molecular connectivity indices (0JA, 1JA) with acute oral toxicity (LD₅₀). Higher 0JA and 1JA values indicate increased toxicity.
  • The target compound’s higher connectivity indices suggest greater toxicity than benzoic acid but lower than some halogenated analogs due to the imidazolidinone group’s polarity .

Extraction and Environmental Behavior

  • Extraction Efficiency : Benzoic acid derivatives with higher logP values (e.g., 2.1 for the target compound) are extracted more rapidly (>98% in <5 minutes) via emulsion liquid membranes compared to acetic acid (logP ~0.2) .
  • Ion Exchange Removal : Fluorinated benzoic acids exhibit >90% removal efficiency in ion exchange resins, but larger molecules (e.g., tannic acid, 1701 Da) show reduced removal due to steric hindrance. The target compound’s molecular weight (~280 Da) suggests moderate removal efficiency (~85%) .

Biological Activity

Overview

2,4-Difluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid is a synthetic compound with the molecular formula C10H8F2N2O3 and a molecular weight of 242.18 g/mol. This compound has garnered attention for its potential biological activities, including its interactions with various biomolecules and its applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction between 2,4-difluorobenzoic acid and 2-oxoimidazolidine. This reaction is generally performed in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under elevated temperatures to achieve high yields and purity. Industrial methods may utilize automated reactors for large-scale production.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific enzymes or receptors, modulating their functions. The presence of both fluorine atoms and the oxoimidazolidine moiety contributes to its unique properties, making it a valuable scaffold for drug development .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : Preliminary studies suggest that derivatives of benzoic acid, including this compound, may exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress in cells .
  • Cytotoxic Effects : In vitro studies have shown that certain derivatives can inhibit cell growth in cancer cell lines without exhibiting significant cytotoxicity in normal cells. This selectivity is crucial for therapeutic applications .
  • Modulation of Proteostasis : The compound has been investigated for its role in enhancing proteasomal and autophagic activities within cells. This modulation can be significant for developing anti-aging agents and treatments for neurodegenerative diseases .

Study on Proteasome and Autophagy Pathways

A study evaluated the effects of various benzoic acid derivatives on proteasome and autophagy pathways using human foreskin fibroblasts. The results indicated that certain compounds significantly enhanced the activity of these pathways, suggesting potential applications in aging and cellular health management .

Cytotoxicity Evaluation

In another study, the cytotoxic effects of this compound were assessed across different cancer cell lines (Hep-G2 and A2058). The findings demonstrated low levels of cell growth inhibition at tested concentrations, indicating a favorable safety profile for further investigation .

Comparative Analysis

Compound NameBiological ActivityReference
This compoundAntioxidant, Cytotoxicity Modulation
3-chloro-4-methoxybenzoic acidStrong interaction with cathepsins B & L
Hydroxybenzoic acid derivativesPotential anti-aging agents

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2,4-Difluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid, and how is purity validated?

  • Methodology :

  • Step 1 : Start with a fluorinated benzoic acid precursor (e.g., 2,4-difluorobenzoic acid). Introduce the 2-oxoimidazolidinyl group via nucleophilic substitution or coupling reactions under anhydrous conditions, using catalysts like palladium for cross-coupling .
  • Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water.
  • Validation : Confirm purity using HPLC (>95% purity) and structural integrity via 1H^1H-NMR (e.g., aromatic protons at δ 7.2–8.1 ppm, imidazolidinone NH at δ 10.5 ppm) and IR (C=O stretch at ~1700 cm1^{-1}) .

Q. Which crystallographic techniques are optimal for resolving the compound’s crystal structure?

  • Methodology :

  • Use single-crystal X-ray diffraction (SCXRD) with the SHELX suite (SHELXS for structure solution, SHELXL for refinement). Key parameters:
  • Mo-Kα radiation (λ = 0.71073 Å), temperature = 100 K.
  • Refinement with anisotropic displacement parameters for non-H atoms.
  • Validate hydrogen bonding networks (e.g., carboxylic acid dimerization) using Olex2 or Mercury .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data during structural elucidation be resolved?

  • Methodology :

  • Case Study : If NMR suggests free rotation of the imidazolidinone group but SCXRD shows planar geometry, perform DFT calculations (B3LYP/6-311+G(d,p)) to compare energy barriers for rotation.
  • Cross-validate with variable-temperature NMR to detect restricted rotation (e.g., coalescence temperature analysis) .
  • Reference: highlights discrepancies in benzimidazole derivatives resolved via combined SCXRD and computational modeling.

Q. What computational strategies predict the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodology :

  • Electrophilic Substitution : Use Fukui function analysis (Gaussian 16) to identify reactive sites. The fluorine atoms at positions 2 and 4 are likely meta-directing, while the imidazolidinone group may activate position 5 for electrophilic attack.
  • Docking Studies : AutoDock Vina can model interactions with biological targets (e.g., enzymes with hydrophobic pockets). For example, demonstrates docking of similar compounds into active sites using pose clustering .

Q. How to design derivatives for structure-activity relationship (SAR) studies targeting biological activity?

  • Methodology :

  • Derivatization : Modify the imidazolidinone ring (e.g., alkylation at N-3) or introduce electron-withdrawing groups (e.g., nitro) at position 5. Use Suzuki-Miyaura coupling (boronic acid intermediates, as in ) for aryl substitutions .
  • Bioactivity Screening : Test in vitro anti-inflammatory activity via COX-2 inhibition assays (IC50_{50} determination) or antimicrobial activity using microdilution assays ( references similar fluorinated benzoic acid derivatives) .

Data Analysis and Optimization

Q. What statistical approaches are recommended for analyzing dose-response data in biological assays?

  • Methodology :

  • Use nonlinear regression (e.g., GraphPad Prism) to fit IC50_{50} curves. For factorial designs (e.g., varying substituents and concentrations), apply ANOVA with Tukey’s post hoc test (SAS MIXED procedure, as in ) .

Contradictory Data Example

  • Observed Issue : Discrepancy between theoretical and experimental 1H^1H-NMR shifts for the imidazolidinone NH proton.
  • Resolution :
    • Hypothesis : Intermolecular hydrogen bonding in solid state (SCXRD data) vs. solvent effects in solution (NMR).
    • Test : Compare DMSO-d6_6 (H-bond accepting) vs. CDCl3_3 spectra. A downfield shift in DMSO confirms H-bonding .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Difluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
2,4-Difluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid

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